molecular formula C8H4F3NO B1457232 4-(Difluoromethoxy)-3-fluorobenzonitrile CAS No. 954388-59-1

4-(Difluoromethoxy)-3-fluorobenzonitrile

Cat. No. B1457232
M. Wt: 187.12 g/mol
InChI Key: FZWSJWLBGNEBBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(Difluoromethoxy)-3-fluorobenzonitrile” has been reported in the literature. For instance, a synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation . Another study discussed the synthesis of tri- and difluoromethoxylated compounds by visible-light photoredox catalysis .

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

One significant application of derivatives related to 4-(Difluoromethoxy)-3-fluorobenzonitrile involves their synthesis using fluoroform as a source of difluorocarbene. This process converts phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives at moderate temperatures, showcasing a method for producing moderate to good yields of these compounds (Thomoson & Dolbier, 2013). Furthermore, radiofluorinated 4-fluorobenzonitrile oxide demonstrates the compound's potential in the facile labeling of sensitive biopolymers and the preparation of low-molecular weight radiopharmaceuticals, albeit outside the direct drug usage scope (Zlatopolskiy et al., 2012).

Structural and Electronic Properties Analysis

Investigations into the structural trends of mono-, di-, and pentafluorobenzonitriles, including Fourier Transform Microwave Spectroscopy studies, offer insights into the effects of fluorination on the geometry of the benzonitrile backbone. This research could elucidate how difluoromethoxy and fluorination influence electronic structures and hybridization, contributing to a deeper understanding of chemical properties and reactivity patterns (Kamaee et al., 2015).

Material Science and Liquid Crystal Research

The synthesis and properties of compounds involving fluoro and difluoromethoxy groups, such as 4-fluorobenzonitrile, have implications in material science, particularly in the development of liquid crystals. These compounds' structural modifications can impact liquid crystal properties, including birefringence and thermal stability, which are crucial for display technologies and other applications requiring controlled optical properties (Seifert et al., 2003).

Photoredox Catalysis in Organic Synthesis

The potential for 4-(Difluoromethoxy)-3-fluorobenzonitrile derivatives in photoredox catalysis highlights a frontier in organic synthesis, particularly in the incorporation of difluoromethyl groups. Photoredox catalysis presents a method for radical reactions through visible-light-induced single-electron transfer processes, facilitating the development of new fluoromethylation protocols. Such advancements could lead to more efficient and selective synthesis of organofluorine compounds, vital for pharmaceuticals and agrochemicals (Koike & Akita, 2016).

properties

IUPAC Name

4-(difluoromethoxy)-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWSJWLBGNEBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-3-fluorobenzonitrile

Synthesis routes and methods

Procedure details

To a mixed solution of 3-fluoro-4-hydroxybenzonitrile (3.10 g) in N,N-dimethylformamide (31 ml)/water (3.1 ml) were successively added cesium carbonate (10.3 g) and sodium chlorodifluoroacetate (7.93 g). After stirring at 110° C. for 2 hr, the reaction mixture was partitioned by adding toluene and water. The aqueous layer was extracted with toluene, and the combined organic layer was washed with water. The organic layer was dried over anhydrous magnesium sulfate, filtrated, and concentrated under reduced pressure to give the title compound (4.09 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three
Quantity
7.93 g
Type
reactant
Reaction Step Four
Quantity
31 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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